Source and Classification
Porcupine-IN-1 is classified as a small molecule inhibitor targeting Porcupine, an acyltransferase enzyme involved in the post-translational modification of Wnt proteins. The Wnt signaling pathway plays a pivotal role in various biological processes, including cell proliferation and differentiation. Dysregulation of this pathway is associated with several cancers and developmental disorders. Thus, inhibitors like Porcupine-IN-1 are of considerable interest in therapeutic development.
Methods and Technical Details
The synthesis of Porcupine-IN-1 involves several steps that typically include the construction of a core scaffold followed by functionalization to enhance its inhibitory properties. While specific synthetic routes can vary, they often employ techniques such as:
For instance, novel porcupine inhibitors have been synthesized using a 'reversed' amide scaffold, which has shown promising results in structure-activity relationship studies .
Structure and Data
The molecular structure of Porcupine-IN-1 can be characterized by its unique arrangement of atoms that facilitate binding to the active site of the Porcupine enzyme. The compound typically exhibits a fused ring system that contributes to its biological activity.
Key structural features include:
Data from various studies indicate that modifications to these structural elements can significantly affect the compound's potency .
Reactions and Technical Details
Porcupine-IN-1 undergoes specific chemical reactions that are crucial for its function as an inhibitor. These reactions primarily involve:
Process and Data
The mechanism by which Porcupine-IN-1 exerts its inhibitory effects involves several key steps:
Studies have demonstrated that inhibitors like Porcupine-IN-1 can significantly impair Wnt-driven tumor growth in preclinical models .
Physical and Chemical Properties
Porcupine-IN-1 possesses distinct physical and chemical properties that influence its bioavailability and efficacy:
Analyses using techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to characterize these properties .
Scientific Uses
Porcupine-IN-1 has significant applications in both research and therapeutic contexts:
Porcupines represent two evolutionarily distinct families within the suborder Hystricomorpha of the order Rodentia. The Old World porcupines (Hystricidae) inhabit Europe, Asia, and Africa, while the New World porcupines (Erethizontidae) occupy the Americas. Despite superficial similarities in quill morphology, molecular and fossil evidence confirms these families diverged >30 million years ago and are not sister taxa [3] [7].
Table 1: Diagnostic Characteristics of Porcupine Families
Characteristic | Erethizontidae (New World) | Hystricidae (Old World) |
---|---|---|
Quill Attachment | Singly interspersed with underfur | Grouped in clusters |
Tail Adaptation | Prehensile in arboreal genera (e.g., Coendou) | Non-prehensile, shorter |
Skull Morphology | Inflated nasofrontal sinuses in some species | Robust sagittal crest |
Geographic Distribution | Americas from Alaska to Argentina | Africa, Asia, Southern Europe |
Extant Genera | Erethizon, Coendou, Chaetomys | Hystrix, Atherurus, Trichys |
Molecular phylogenies based on cytochrome b gene sequences demonstrate Erethizontidae's monophyly, with Chaetomys as the sister group to Erethizon + Coendou [2] [6]. Hystricidae exhibits deeper divergences, with Trichys positioned basally relative to Atherurus and Hystrix [4].
Within Erethizontidae, integrative taxonomy resolves longstanding controversies:
In Hystricidae, ancient DNA from Chinese Pleistocene fossils (Hystrix subcristata) clusters with extant H. brachyura in mitochondrial trees, prompting re-evaluation of fossil classifications [4].
Table 2: Key Fossil Transitions in Porcupine Evolution
Epoch | Events | Significance |
---|---|---|
Late Miocene (8 Ma) | Oldest Asian porcupine (H. lufengensis) in Yunnan, China [4] | Establishes Asia as center of early hystricid diversification |
Mid-Miocene | Sivacanthion fossils outside Africa/Asia [10] | Indicates early dispersal capabilities |
Pleistocene | Erethizon poyeri in Florida (2.5–1.8 Ma) [10]; E. dorsatum in Arkansas (~130 kya) [1] | Confirms New World porcupine presence in NA prior to glacial maxima |
Late Pleistocene | Tianyuan Cave porcupines (30.5–4.67 kya) in Beijing [4] | Documents extirpation of porcupines from northern China during Holocene |
The "prickly dilemma" in porcupine evolution arises from molecular clocks suggesting Erethizontidae origins ~10 Ma, while the North American fossil record begins only 2.5 Ma [10]. This may reflect preservation biases or rapid late Miocene-Pliocene diversification.
Biogeographic reconstructions reveal:
Mitochondrial data reveal exceptional gene flow in Coendou prehensilis, with near-identical haplotypes across 27° latitude in South America, suggesting recent range expansion facilitated by diet plasticity [2]. In contrast, Old World porcupines show higher phylogeographic structure, exemplified by endemic species like the endangered Hystrix pumila [7].
Table 3: Transcontinental Dispersal Events in Porcupine Evolution
Lineage | Dispersal Route | Timing | Evidence |
---|---|---|---|
Hystricidae to Africa | Asia → Middle East → Africa | Early Miocene | Fossil Hystrix in Turkey (~20 Ma); molecular dating [4] |
Erethizontidae to SA | Africa → South America via rafting | Oligocene (30 Ma) | Cytochrome b phylogenies; absence of NA fossils prior to GABI [2] |
Erethizon to NA | South → North America via Isthmus | Pliocene (3 Ma) | E. dorsatum fossils in Mexican Pleistocene [1] |
Coendou Andean radiation | Amazonia → Andes | Late Pliocene | Phylogenetic reconstructions showing >2 cis-to-trans-Andean events [6] |
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